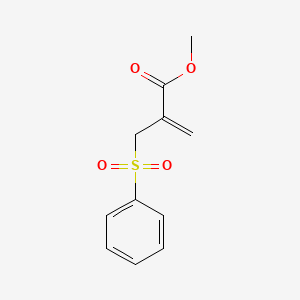
Methyl 2-((phenylsulfonyl)methyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((phenylsulfonyl)methyl)acrylate: is an organic compound with the molecular formula C11H12O4S It is a derivative of acrylate, featuring a phenylsulfonyl group attached to the methyl group of the acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-((phenylsulfonyl)methyl)acrylate can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with methyl acrylate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, resulting in the formation of the desired product along with the release of hydrochloric acid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through continuous flow processes. This method involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor. The process is efficient, safe, and convenient, allowing for high yields and minimal side products .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-((phenylsulfonyl)methyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acrylates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl 2-((phenylsulfonyl)methyl)acrylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-((phenylsulfonyl)methyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The phenylsulfonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the acrylate moiety. This makes the compound highly reactive in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Methyl phenylsulfonylacetate: Similar in structure but lacks the acrylate moiety.
Ethyl 2-((phenylsulfonyl)methyl)acrylate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-((phenylsulfonyl)methyl)acrylate is unique due to the presence of both the phenylsulfonyl and acrylate groups, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields .
Eigenschaften
Molekularformel |
C11H12O4S |
|---|---|
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
methyl 2-(benzenesulfonylmethyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O4S/c1-9(11(12)15-2)8-16(13,14)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
InChI-Schlüssel |
IURXGXXNHGHUDV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C)CS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)
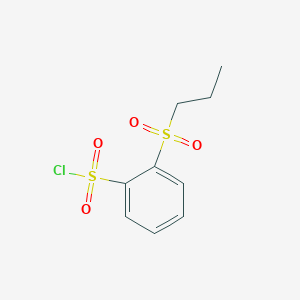
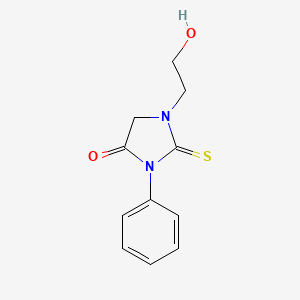
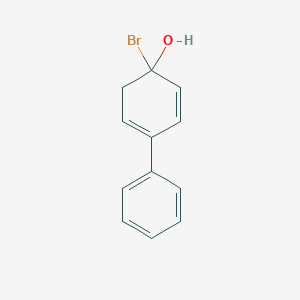
![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14139639.png)
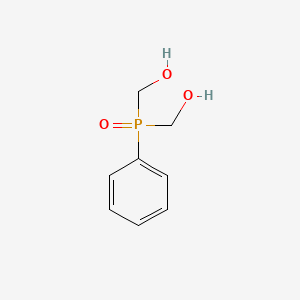
![Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B14139646.png)
![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)
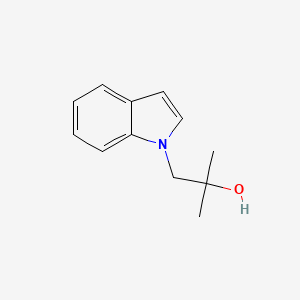
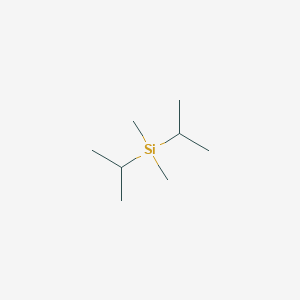
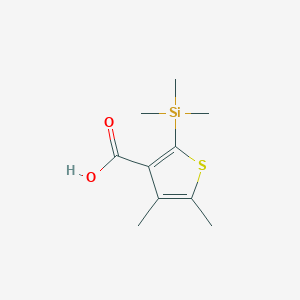
![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)
